molecular formula C20H18N2O5S2 B2732364 N'-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)ETHANEDIAMIDE CAS No. 1421498-24-9

N'-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)ETHANEDIAMIDE

Cat. No.: B2732364
CAS No.: 1421498-24-9
M. Wt: 430.49
InChI Key: TVAWGWGQMJXRTH-UHFFFAOYSA-N
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Description

N’-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)ETHANEDIAMIDE is a complex organic compound that features a benzodioxin ring and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)ETHANEDIAMIDE typically involves multi-step organic reactions. The key steps may include:

    Formation of the Benzodioxin Ring: This can be achieved through cyclization reactions involving catechol derivatives and appropriate reagents.

    Introduction of Thiophene Groups: Thiophene rings can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.

    Amide Bond Formation: The final step involves the formation of the ethanediamide linkage through amide bond formation using reagents like carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)ETHANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand or catalyst in various organic reactions.

Biology and Medicine

    Drug Development:

    Biological Probes: Used in the design of probes for studying biological systems.

Industry

    Materials Science: Applications in the development of new materials with specific properties.

    Electronics: Potential use in the fabrication of electronic devices due to its conductive properties.

Mechanism of Action

The mechanism of action of N’-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)ETHANEDIAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include:

    Enzyme Inhibition: Binding to the active site of enzymes and preventing substrate access.

    Receptor Modulation: Interacting with cell surface receptors to alter signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N’-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)ETHANEDIAMIDE: Similar compounds may include other benzodioxin derivatives or thiophene-containing amides.

Uniqueness

    Structural Features: The combination of benzodioxin and thiophene rings with an ethanediamide linkage is unique and may confer specific properties.

    Functional Groups:

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5S2/c23-18(16-2-1-9-28-16)17-6-4-13(29-17)11-21-19(24)20(25)22-12-3-5-14-15(10-12)27-8-7-26-14/h1-6,9-10,18,23H,7-8,11H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVAWGWGQMJXRTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCC3=CC=C(S3)C(C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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